molecular formula C9H15ClF3N B2935495 7a-(Trifluoromethyl)-1,2,3,3a,4,5,6,7-octahydroisoindole;hydrochloride CAS No. 2243520-59-2

7a-(Trifluoromethyl)-1,2,3,3a,4,5,6,7-octahydroisoindole;hydrochloride

Cat. No. B2935495
CAS RN: 2243520-59-2
M. Wt: 229.67
InChI Key: KWKQEGMRPKOFCC-UHFFFAOYSA-N
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Description

The compound “7a-(Trifluoromethyl)-1,2,3,3a,4,5,6,7-octahydroisoindole;hydrochloride” is a complex organic molecule. The trifluoromethyl group (-CF3) is a common functional group in organic chemistry, known for its high electronegativity and the ability to influence the properties of the molecule .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the trifluoromethyl group, which could induce a helical twist in the molecule due to its high electronegativity .


Chemical Reactions Analysis

The trifluoromethyl group is known to participate in various chemical reactions. It can be involved in transition metal-mediated trifluoromethylation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the trifluoromethyl group. Compounds with this group are known for their enhanced lipophilicity, metabolic stability, and pharmacokinetic properties .

Scientific Research Applications

Polymerization Catalysts

Research on polymerization catalysts such as tris(pentafluorophenyl)gallium and tris(pentafluorophenyl)aluminum has shown promising results in the polymerization of isobutene. These catalysts outperform previously explored perfluoroarylated Lewis acids for polymerization, providing larger yields of high to medium molecular weight polyisobutene even at ambient temperatures. This advancement is significant for green chemistry, as these catalysts do not require ultrahigh purity monomer, toxic chlorinated solvents, or expensive and highly sensitive initiators (Hand et al., 2014).

Synthesis of Poly(1,4-phenylenevinylenes)

Another study focused on the synthesis of organic and water-soluble poly(1,4-phenylenevinylenes) containing carboxyl groups through the living ring-opening metathesis polymerization (ROMP) of 2,3-dicarboxybarrelenes. These polymers exhibited high luminescence and had potential applications in various fields, including materials science and engineering (Wagaman & Grubbs, 1997).

Novel Preparation of Fluorinated Isoindoles

Research on the preparation of 4,5,6,7-tetrafluoroisoindole and related compounds from phthalonitriles demonstrated a novel route for creating fluorinated isoindoles, which were then converted to fluorinated benzoporphyrins. This work has implications for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science (Uno et al., 2007).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s used as a drug, the trifluoromethyl group could potentially enhance its lipophilicity, metabolic stability, and pharmacokinetic properties .

Safety and Hazards

The safety and hazards of this compound would depend on its specific use and concentration. Trifluoromethyl compounds can be hazardous and should be handled with care .

Future Directions

The future research directions could involve studying the specific properties and potential applications of this compound. Trifluoromethyl groups are of significant interest in pharmaceutical and agrochemical products, and there has been considerable growth in their incorporation into organic motifs .

properties

IUPAC Name

7a-(trifluoromethyl)-1,2,3,3a,4,5,6,7-octahydroisoindole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3N.ClH/c10-9(11,12)8-4-2-1-3-7(8)5-13-6-8;/h7,13H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKQEGMRPKOFCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CNCC2C1)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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